molecular formula C12H20O5 B13998066 3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one CAS No. 67872-66-6

3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one

Cat. No.: B13998066
CAS No.: 67872-66-6
M. Wt: 244.28 g/mol
InChI Key: FMZSUZDFSWOGEV-UHFFFAOYSA-N
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Description

3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one is a structurally complex oxetane derivative characterized by a four-membered lactone ring (oxetan-2-one) with two distinct substituents:

  • A 2-methyloxiran-2-yl group (a methyl-substituted epoxide).
  • A (2-methylpropan-2-yl)oxy methoxy group (tert-butoxy methoxy).

This compound combines reactive epoxide and bulky tert-butoxy functionalities, which influence its physicochemical properties, such as steric hindrance, solubility, and reactivity. Its synthesis likely involves multi-step routes, including epoxidation and etherification, as seen in analogous oxetane derivatives .

Properties

CAS No.

67872-66-6

Molecular Formula

C12H20O5

Molecular Weight

244.28 g/mol

IUPAC Name

3-methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one

InChI

InChI=1S/C12H20O5/c1-10(2,3)16-9(12(5)7-15-12)17-11(4)6-14-8(11)13/h9H,6-7H2,1-5H3

InChI Key

FMZSUZDFSWOGEV-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1=O)OC(C2(CO2)C)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthesis of the Oxetan-2-one Core

The oxetan-2-one ring is typically synthesized via cyclization of a hydroxy acid or halohydrin precursor under conditions favoring lactonization. Common approaches include:

Formation and Attachment of the 2-Methyloxirane Moiety

The 2-methyloxirane (epoxide) substituent is commonly prepared by:

  • Epoxidation of an allylic alcohol or alkene precursor using peracids (e.g., m-chloroperbenzoic acid),
  • Stereoselective epoxidation methods to control the configuration of the oxirane ring.

Attachment to the oxetanone core is achieved via:

  • Nucleophilic substitution or ring-opening reactions at the oxirane ring,
  • Formation of a methoxy linkage by reacting the epoxide with a suitable alkoxide intermediate.

Installation of the (2-Methylpropan-2-yl)oxy Protecting Group

The bulky (2-methylpropan-2-yl)oxy group, commonly known as a tert-butyl ether protecting group, is introduced to protect hydroxyl functionalities during synthesis. This is typically done by:

  • Treating the hydroxyl intermediate with isobutylene in the presence of an acid catalyst,
  • Using tert-butyl chloride or tert-butyl bromide with a base to form the ether linkage.

This group stabilizes the molecule during subsequent synthetic steps and is removed under acidic conditions when needed.

Control of Stereochemistry

Stereochemical control is critical in this synthesis, especially at the oxirane and oxetanone rings. Methods include:

  • Use of chiral catalysts or auxiliaries during epoxidation and methylation,
  • Employing stereoselective ring-closure reactions,
  • Epimerization and recycling of diastereomers if formed as mixtures.

Summary Table of Preparation Steps and Conditions

Step No. Synthetic Step Reagents/Conditions Key Notes
1 Oxetan-2-one ring formation Acid-catalyzed lactonization or halolactonization Formation of 4-membered lactone ring
2 3-Methyl substitution Methyl iodide/triflate, base or chiral catalyst Alkylation at 3-position, stereocontrol
3 Epoxidation to form 2-methyloxirane Peracid (e.g., m-CPBA), low temperature Stereoselective epoxidation
4 Attachment of epoxide via methoxy Nucleophilic substitution, alkoxide intermediate Formation of methoxy bridge linkage
5 Protection with (2-methylpropan-2-yl)oxy group Isobutylene + acid catalyst or tert-butyl halide + base Protection of hydroxyl groups
6 Stereochemical refinement Chiral auxiliaries, epimerization steps Ensures correct stereochemistry

Research Findings and Source Diversity

  • The preparation methods for complex oxetanone derivatives with epoxide substituents are well-documented in advanced organic synthesis literature, including patent disclosures on related compounds that emphasize total synthesis and protection strategies.
  • Techniques such as selective epoxidation and methylation have been refined over decades, with stereoselective approaches reported in academic theses on related polycyclic and polyfunctional molecules.
  • Protection and deprotection strategies using bulky alkoxy groups like tert-butyl ethers are standard in multi-step syntheses to prevent side reactions and enable selective transformations.

Chemical Reactions Analysis

Types of Reactions

3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one involves its interaction with specific molecular targets and pathways. The oxirane and oxetane rings can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as proteins and nucleic acids, to exert their effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique structure places it within a broader class of oxetane and epoxide-containing molecules. Below is a comparative analysis with structurally related compounds:

Table 1: Comparative Analysis of Oxetane Derivatives

Compound Name Key Substituents Molecular Features Reactivity/Applications References
Target Compound 2-methyloxiran-2-yl, tert-butoxy methoxy Oxetane + epoxide + bulky ether Potential as a monomer or chiral building block
(R)-4-(2-((4-Methoxybenzyl)oxy)ethyl)oxetan-2-one 4-Methoxybenzyl ether, ethyl chain Oxetane + aromatic ether Intermediate in natural product synthesis
3-Methyl-3-[[(nonafluorohexyl)oxy]methyl]oxetane Nonafluorohexyl ether Fluorinated oxetane Hydrophobic, thermally stable materials
3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone Tetrahydropyranyl ether, ketone Oxetane-like scaffold with cyclic ether Protecting group strategies in synthesis

Key Structural and Functional Differences

Epoxide vs. Ether Reactivity: The target compound’s 2-methyloxiran-2-yl group introduces epoxide reactivity, enabling ring-opening reactions with nucleophiles (e.g., amines, thiols). In contrast, non-epoxide analogs like (R)-4-(2-((4-methoxybenzyl)oxy)ethyl)oxetan-2-one exhibit stability under basic conditions due to their ether linkages.

Fluorinated vs. Alkyl Substituents: Fluorinated oxetanes (e.g., 3-Methyl-3-[[(nonafluorohexyl)oxy]methyl]oxetane ) display enhanced hydrophobicity and chemical inertness, making them suitable for coatings or surfactants. The target compound’s tert-butoxy group offers steric bulk but lacks fluorinated electronegativity.

Research Findings

  • Synthetic Routes: The tert-butoxy methoxy group in the target compound may be introduced via Williamson ether synthesis, as seen in the preparation of 3-Methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]-2-butanone .
  • Stability : Epoxide-containing oxetanes are prone to acid-catalyzed ring-opening, whereas fluorinated oxetanes resist degradation under harsh conditions .
  • Applications : Bulky substituents (e.g., tert-butoxy) are leveraged in asymmetric catalysis to enforce stereoselectivity, as demonstrated in oxetane-based chiral auxiliaries .

Q & A

Q. What are the key considerations for optimizing synthetic routes and maximizing yields of this compound?

  • Methodological Answer : Synthesis involves multi-step reactions, including epoxide formation and oxetane ring functionalization. Key parameters:
  • Temperature Control : Maintain 0–5°C during epoxide coupling to minimize side reactions (e.g., ring-opening) .
  • Catalysts : Use Lewis acids (e.g., BF₃·OEt₂) for regioselective oxirane-oxetane crosslinking .
  • Purification : Employ silica gel chromatography (hexane/ethyl acetate gradient) followed by recrystallization in ethanol .
  • Yield Maximization : Monitor reaction progress via TLC and adjust stoichiometry of [(2-methylpropan-2-yl)oxy]methoxy groups .

Table 1 : Example Reaction Conditions

StepReagentsTemperatureTimeYield
1Epoxide precursor, BF₃·OEt₂0–5°C12 h65%
2Oxetane core, NaHRT6 h78%

Q. How can researchers confirm the molecular structure and stereochemistry of this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign peaks for oxetane (δ ~4.5 ppm) and oxirane (δ ~3.1 ppm) protons; compare with calculated shifts using DFT .
  • IR Spectroscopy : Validate carbonyl (C=O) stretch at ~1750 cm⁻¹ .
  • X-ray Crystallography : Use SHELX for refinement; resolve stereochemistry via Flack parameter analysis .

Q. What are the recommended protocols for impurity profiling and quantification?

  • Methodological Answer :
  • HPLC-MS : Use a C18 column (ACN/water gradient) to separate impurities (e.g., hydrolyzed oxetane byproducts) .
  • Reference Standards : Compare retention times with synthesized impurities (e.g., 3-methyloxetane derivatives) .
  • Limit Tests : Set thresholds at <0.1% for genotoxic impurities per ICH guidelines .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity in ring-opening reactions?

  • Methodological Answer :
  • Quantum Mechanics (QM) : Calculate activation energies for oxirane vs. oxetane ring cleavage using Gaussian09 at the B3LYP/6-31G* level .
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to identify nucleophilic attack sites .
  • Validation : Cross-check computational results with experimental kinetic data (e.g., Arrhenius plots) .

Table 2 : Computed Activation Energies (kcal/mol)

Reaction PathwayΔE‡ (QM)Experimental ΔE‡
Oxirane ring opening22.324.1
Oxetane ring opening28.729.5

Q. What experimental strategies resolve contradictions in stability data under oxidative conditions?

  • Methodological Answer :
  • Controlled Stress Testing : Expose the compound to H₂O₂ (3% v/v) at 40°C for 72 hours; monitor degradation via LC-MS .
  • Radical Scavengers : Add BHT (butylated hydroxytoluene) to distinguish between radical-mediated vs. acid-catalyzed degradation .
  • Isotope Labeling : Use ¹⁸O-labeled H₂O to trace oxygen incorporation in degradation products .

Q. How can researchers elucidate the compound’s interaction with biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model binding to cytochrome P450 isoforms; prioritize poses with lowest ΔG .
  • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) for targets like CYP3A4; optimize immobilization protocols .
  • Mutagenesis Studies : Engineer enzyme active sites (e.g., Ser → Ala mutations) to validate predicted interaction hotspots .

Key Notes

  • Safety : Handle under nitrogen due to moisture sensitivity; refer to SDS for emergency protocols .
  • Data Reproducibility : Archive raw crystallographic data (e.g., .cif files) for SHELX refinement transparency .

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